BenchChemオンラインストアへようこそ!

Fluindione

Anticoagulation Control Therapeutic Drug Monitoring Atrial Fibrillation

Fluindione is the only clinically predominant indanedione vitamin K antagonist, defined by a competitive VKOR inhibition mechanism and CYP1A2-dependent metabolism—a genetic interaction not observed with coumarin VKAs. These properties make it an essential comparator for structure-function studies, reversal agent screening, and pharmacogenomic research. Select ≥98% HPLC-pure material to ensure reproducible PK-PD modeling, epidemiology, and target engagement data across your anticoagulant programs.

Molecular Formula C15H9FO2
Molecular Weight 240.23 g/mol
CAS No. 957-56-2
Cat. No. B1672877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluindione
CAS957-56-2
Synonyms2-(4-fluorophenyl)-1,3-indanedione
fluindione
Previscan
Molecular FormulaC15H9FO2
Molecular Weight240.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F
InChIInChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H
InChIKeyNASXCEITKQITLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fluindione (CAS 957-56-2): An Indanedione-Derivative Vitamin K Antagonist with Distinct Pharmacological Profile for Anticoagulation Research and Therapeutic Applications


Fluindione is an orally active vitamin K antagonist (VKA) belonging to the indanedione chemical class, structurally distinct from the more widely prescribed coumarin derivatives such as warfarin, acenocoumarol, and phenprocoumon [1]. It exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase complex subunit 1 (VKORC1), thereby disrupting the vitamin K cycle and preventing the activation of clotting factors II, VII, IX, and X, as well as proteins C and S [2]. Despite its shared mechanism with other VKAs, fluindione possesses a unique combination of a moderate elimination half-life (approximately 31-69 hours, depending on the study population) and a distinctive metabolic pathway involving CYP1A2 and CYP2C9, which differentiates it from both short-acting (e.g., acenocoumarol) and long-acting (e.g., phenprocoumon) VKAs [3]. While warfarin remains the global standard VKA, fluindione accounted for approximately 82% of VKA prescriptions in France as of 2016, reflecting a regional preference rooted in historical prescribing practices [4].

Why Fluindione Cannot Be Simply Interchanged with Warfarin, Acenocoumarol, or Phenprocoumon in Research and Clinical Settings


Vitamin K antagonists are not a homogeneous class of interchangeable molecules. Fluindione exhibits a distinct inhibition mechanism on VKOR (competitive vs. mixed-type for warfarin), a unique set of genetic covariates influencing its pharmacokinetic-pharmacodynamic (PK-PD) response (including CYP1A2, which is not a major predictor for other VKAs), and a half-life that positions it between short-acting acenocoumarol (8-11 hours) and long-acting phenprocoumon (>100 hours) [1][2]. Furthermore, the indanedione core of fluindione confers a different safety profile, including a documented risk of serious immunoallergic reactions not typically observed with coumarin-based VKAs [3]. These differences in target engagement kinetics, metabolic pathways, and adverse event profiles mean that substituting fluindione for another VKA in an experimental model or therapeutic protocol without careful re-evaluation of dose, monitoring frequency, and risk assessment is scientifically unsound and may yield non-comparable results or compromised safety.

Quantitative Comparative Evidence: Fluindione's Differentiated Performance Metrics vs. Key VKA Comparators


INR Stability and Time in Therapeutic Range: Fluindione vs. Warfarin in Atrial Fibrillation Patients

In a direct head-to-head clinical comparison (FLOWER study) of patients treated for non-valvular atrial fibrillation, fluindione and warfarin demonstrated equivalent anticoagulation control. The primary endpoint, Time in Therapeutic Range (TTR), showed no significant difference between the two agents [1]. This evidence refutes the common assumption that warfarin, with its longer half-life, provides inherently superior INR stability in all populations.

Anticoagulation Control Therapeutic Drug Monitoring Atrial Fibrillation

In Vitro VKOR Inhibition Efficacy and Kinetics: Competitive vs. Mixed-Type Inhibition Mechanisms

A cell-based VKOR activity assay demonstrated a rank order of VKOR inhibition efficacy among VKAs, placing fluindione at the lower end of potency. However, a crucial qualitative differentiator was identified: fluindione acts as a competitive inhibitor of VKOR, in contrast to warfarin, which behaves as a mixed-type inhibitor [1]. This difference in the mechanism of target engagement suggests that the kinetics of enzyme inhibition and potential for reversibility differ fundamentally between the two drugs.

Enzyme Inhibition Kinetics Vitamin K Epoxide Reductase Mechanism of Action

Elimination Half-Life and Pharmacokinetic Classification: Fluindione vs. Phenindione and Other VKAs

Fluindione possesses an intermediate elimination half-life compared to other VKAs. A study on fluorophenindione (fluindione) determined its half-life to be 31 hours, which is significantly longer than that of its non-fluorinated analog phenindione [1]. This characteristic places fluindione between short-acting agents like acenocoumarol (8-11 hours) and long-acting agents like phenprocoumon (>100 hours) [2]. A more recent population PK analysis in patients reported a longer median half-life of 69 hours, suggesting variability that may be influenced by patient-specific factors [3].

Pharmacokinetics Drug Elimination VKA Comparison

Genetic Covariates for PK-PD Modeling: Unique Role of CYP1A2 Phenotype in Fluindione Therapy

A population PK-PD model comparing fluindione and acenocoumarol identified a unique set of covariates predictive of fluindione's INR response. While both drugs were influenced by CYP2C9 and VKORC1 genotypes, the CYP1A2 phenotype was identified as an additional, important predictor specifically for fluindione therapy, but not for acenocoumarol [1]. This finding highlights a distinct metabolic pathway that is more clinically relevant for fluindione than for other commonly used VKAs.

Pharmacogenomics Personalized Medicine CYP Enzymes

Bleeding Risk in Combination Therapy: Quantified Hazard of Fluindione with Aspirin in Atrial Fibrillation

A randomized trial (FFAACS) evaluating fluindione monotherapy versus fluindione plus aspirin in patients with high-risk atrial fibrillation provided a quantified measure of the incremental bleeding risk associated with combination therapy. The addition of aspirin to a fluindione regimen led to a more than ten-fold increase in the rate of nonfatal hemorrhagic complications [1]. This data provides a baseline for safety comparisons when designing studies involving VKAs and antiplatelet agents.

Drug Safety Hemorrhagic Complications Polypharmacy

Adverse Event Profile: Documented Risk of Immunoallergic Reactions Unique to Fluindione Among Common VKAs

Fluindione's safety profile is distinguished from coumarin-based VKAs (warfarin, acenocoumarol, phenprocoumon) by a well-documented risk of serious, non-hemorrhagic immunoallergic reactions affecting multiple organ systems, including the skin, kidneys, and liver [1]. The magnitude of this safety signal is reflected in French pharmacovigilance data, which recorded approximately 100 reports of such adverse effects attributed to fluindione within a single year (July 2008 to June 2009) [1]. This has led to specific regulatory guidance against initiating new patients on fluindione [2].

Drug Hypersensitivity Immunotoxicity Pharmacovigilance

Defined Research and Application Scenarios for Fluindione Based on Quantified Differentiation


Pharmacogenetic Studies of VKA Response Involving CYP1A2

Fluindione is an ideal candidate for research focused on the role of CYP1A2 phenotype in anticoagulant drug response. As established by PK-PD modeling, CYP1A2 phenotype is a significant predictor for fluindione's effect on INR, a relationship not observed for acenocoumarol [1]. This makes fluindione uniquely suited for studies investigating gene-drug interactions and personalized dosing strategies that incorporate CYP1A2 variability, which is influenced by factors such as smoking status. Researchers requiring a VKA whose metabolism is demonstrably influenced by CYP1A2 should prioritize fluindione over warfarin or acenocoumarol.

In Vitro Mechanistic Studies of VKOR Competitive Inhibition

For investigations into the kinetics and reversibility of VKOR inhibition, fluindione serves as a critical comparator tool. Research has demonstrated that fluindione is a competitive inhibitor of VKOR, contrasting with warfarin's mixed-type inhibition [1]. Therefore, experimental systems designed to probe the structure-function relationship of VKORC1, or to study the biochemical pathways of vitamin K recycling and antagonism reversal, can use fluindione to specifically interrogate the competitive inhibition mechanism. This provides a scientific rationale for procuring fluindione over other VKAs that exhibit different inhibition kinetics.

Studies Validating Regional Anticoagulation Practices and Patient Registries

Fluindione remains the predominant VKA prescribed in France, representing 82% of VKA prescriptions as of 2016, and is also used in other parts of Europe and Africa [1][2]. Any retrospective analysis of French anticoagulation patient registries, epidemiological studies on VKA-related outcomes in these regions, or pharmacoeconomic evaluations of French healthcare data will inevitably involve large cohorts of patients treated with fluindione. Researchers conducting such studies require a thorough understanding of fluindione's specific profile, including its demonstrated non-inferiority to warfarin in terms of TTR [3], to properly contextualize their findings and compare them to international data dominated by warfarin.

Development of Novel Anticoagulant Reversal Agents for Competitive Inhibitors

The competitive inhibition mechanism of fluindione on VKOR provides a distinct pharmacological target for the development and testing of next-generation anticoagulant reversal agents or antidotes [1]. A reversal agent effective against a competitive inhibitor may not exhibit the same efficacy or kinetics against a mixed-type or non-competitive inhibitor. Therefore, in the pre-clinical development and screening of new reversal compounds, fluindione is a necessary and scientifically justified tool to specifically assess efficacy against the competitive inhibition paradigm, offering a well-characterized benchmark that is distinct from the more commonly studied warfarin model.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fluindione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.